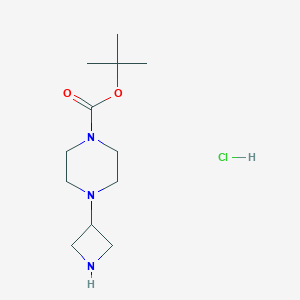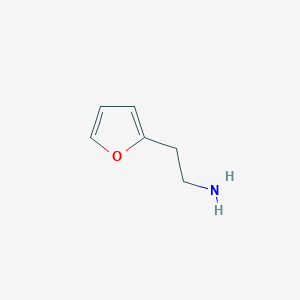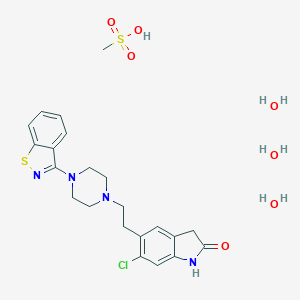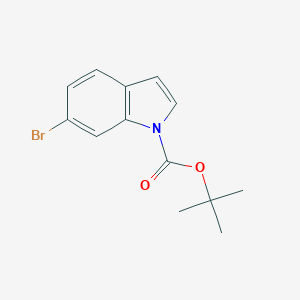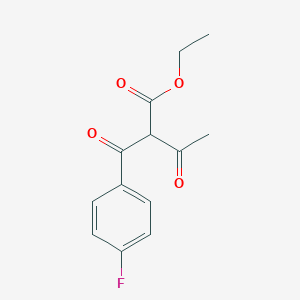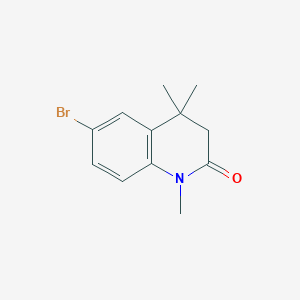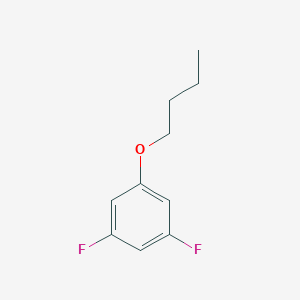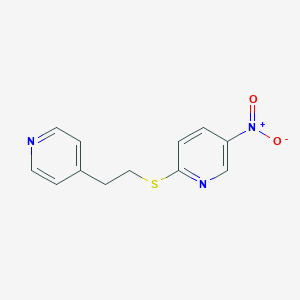
5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine, also known as NPS, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, this compound has been shown to reduce inflammation by suppressing the activity of COX-2. This compound has also been shown to have antiviral activity against herpes simplex virus by inhibiting viral DNA synthesis.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine in lab experiments is its potential as a therapeutic agent. This compound has shown promise in various scientific research studies for its antitumor, anti-inflammatory, and antiviral properties. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are various future directions for the study of 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine. One direction is to investigate the potential of this compound as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Another direction is to investigate the structure-activity relationship of this compound to optimize its therapeutic potential. Furthermore, the development of novel synthesis methods for this compound could lead to the discovery of new analogs with improved properties.
Synthesis Methods
The synthesis of 5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine involves the reaction of 2-(2-pyridin-4-ylethylsulfanyl)pyridine with nitric acid. The resulting product is a yellow crystalline powder that is soluble in organic solvents. The purity of this compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
5-Nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine has shown potential as a therapeutic agent in various scientific research studies. It has been investigated for its antitumor, anti-inflammatory, and antiviral properties. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation by suppressing the activity of certain enzymes. Additionally, this compound has been shown to have antiviral activity against herpes simplex virus.
properties
CAS RN |
105163-72-2 |
|---|---|
Molecular Formula |
C12H11N3O2S |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
5-nitro-2-(2-pyridin-4-ylethylsulfanyl)pyridine |
InChI |
InChI=1S/C12H11N3O2S/c16-15(17)11-1-2-12(14-9-11)18-8-5-10-3-6-13-7-4-10/h1-4,6-7,9H,5,8H2 |
InChI Key |
DYZVDLJOGWZOSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SCCC2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SCCC2=CC=NC=C2 |
synonyms |
5-nitro-2-pyridyl 2-(4-pyridyl)ethyl sulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



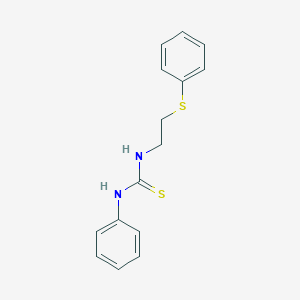
![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)
